molecular formula C11H13N3O2 B12624198 Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918484-89-6

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate

Cat. No.: B12624198
CAS No.: 918484-89-6
M. Wt: 219.24 g/mol
InChI Key: CJJFNIBGFINGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-pyrazolo[3,4-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl acetate group enhances its solubility and potential for further functionalization .

Properties

CAS No.

918484-89-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3

InChI Key

CJJFNIBGFINGNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C2C=CC(=NC2=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.